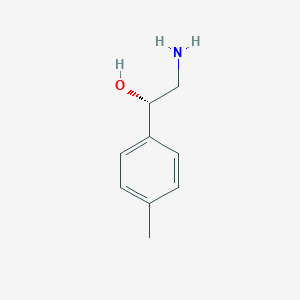

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol

Overview

Description

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, also known as L-ephedrine, is a naturally occurring alkaloid found in plants such as Ephedra sinica. It is a chiral compound that exists in two enantiomeric forms, (1R)- and (1S)-ephedrine. L-ephedrine is widely used in medicine as a bronchodilator and decongestant, and it has also been used as a stimulant and weight loss aid.

Mechanism Of Action

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol acts as a sympathomimetic agent, stimulating the sympathetic nervous system and releasing norepinephrine and epinephrine. It also acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors and increasing cAMP levels. This leads to increased heart rate, blood pressure, and metabolic rate, as well as bronchodilation and vasoconstriction.

Biochemical And Physiological Effects

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate, as well as bronchodilation and vasoconstriction. It also has effects on the central nervous system, including increased alertness and wakefulness, and can cause feelings of euphoria and increased sociability.

Advantages And Limitations For Lab Experiments

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has a number of advantages for lab experiments, including its well-known pharmacological properties and the availability of synthetic and natural sources. However, its use is limited by its potential for abuse and dependence, as well as its potential side effects such as hypertension, tachycardia, and anxiety.

Future Directions

There are a number of future directions for research on (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, including its potential as a treatment for obesity and metabolic disorders, its effects on cognitive function and memory, and its potential as a performance-enhancing drug. Further research is also needed to better understand the mechanisms of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol and its potential for abuse and dependence.

Conclusion:

In conclusion, (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is a chiral compound with a wide range of pharmacological properties and therapeutic potential. It can be synthesized through various methods and has been extensively studied for its effects on the respiratory system, metabolism, and central nervous system. However, its use is limited by its potential for abuse and dependence, and further research is needed to better understand its mechanisms of action and potential applications.

Synthesis Methods

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for synthesizing (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is the reduction of pseudoephedrine using a reducing agent such as lithium aluminum hydride. Another method involves the reduction of benzyl methyl ketone using aluminum isopropoxide and lithium aluminum hydride. (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can also be extracted from Ephedra sinica through a process of acid-base extraction and purification.

Scientific Research Applications

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has been extensively studied for its pharmacological properties and therapeutic potential. It has been used as a bronchodilator and decongestant in the treatment of respiratory disorders such as asthma and bronchitis. (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has also been used as a stimulant and weight loss aid due to its ability to increase metabolic rate and suppress appetite.

properties

IUPAC Name |

(1S)-2-amino-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498117 | |

| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

CAS RN |

149403-05-4 | |

| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)

![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)